N-(tert-butyl)hydrazinecarbothioamide

Catalog No.
S668605
CAS No.
13431-39-5
M.F
C5H13N3S
M. Wt
147.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(tert-butyl)hydrazinecarbothioamide

CAS Number

13431-39-5

Product Name

N-(tert-butyl)hydrazinecarbothioamide

IUPAC Name

1-amino-3-tert-butylthiourea

Molecular Formula

C5H13N3S

Molecular Weight

147.24 g/mol

InChI

InChI=1S/C5H13N3S/c1-5(2,3)7-4(9)8-6/h6H2,1-3H3,(H2,7,8,9)

InChI Key

ZUWRCNZOBNETMU-UHFFFAOYSA-N

SMILES

CC(C)(C)NC(=S)NN

Canonical SMILES

CC(C)(C)NC(=S)NN

N-(tert-butyl)hydrazinecarbothioamide (CAS 13431-39-5), commonly known as 4-tert-butylthiosemicarbazide, is a highly sterically hindered thiosemicarbazide derivative utilized primarily as a specialized building block in heterocyclic synthesis and coordination chemistry[1]. Unlike simpler alkylated analogs, the bulky tert-butyl group at the N4 position imparts distinct physical and chemical properties, including specific insolubility in dilute aqueous acids and a pronounced influence on the regioselectivity of subsequent substitutions [2]. In industrial and advanced laboratory procurement, this compound is prioritized not just as a structural moiety, but as a cleavable directing scaffold and a thermal rearrangement facilitator for the synthesis of complex thiadiazoles, thiatriazoles, and rigid transition-metal ligands [1].

Research Fit

Heterocycle Synthesis Direct precursor for 1,3,4-thiadiazoles and thiosemicarbazones
Steric Control Bulky N4-tert-butyl group modulates reaction regioselectivity
Phase Preference Enhanced lipophilicity supports organic-phase reactions and hydrophobic product design

Substituting N-(tert-butyl)hydrazinecarbothioamide with unsubstituted thiosemicarbazide or less bulky analogs (e.g., 4-methyl- or 4-propylthiosemicarbazide) fundamentally alters process chemistry and downstream yields [1]. The tert-butyl group provides critical steric bulk that lowers the thermal activation barrier for 2-alkyl to 1-alkyl isomerizations, enabling rearrangements at 100 °C that would otherwise require much harsher conditions in phenyl or methyl analogs [1]. Furthermore, its near-total insolubility in standard 2 N hydrochloric acid requires modified solvent workflows (such as extended heterogeneous stirring or the use of glacial acetic acid) during nitrosation [2]. Most importantly, the 4-tert-butyl group can be quantitatively cleaved under strong acid conditions to yield unsubstituted thiosemicarbazides, a distinct protecting-group-like behavior that simpler alkyl substitutes cannot replicate [1].

Substitution Risk

N4-substituent identity strongly influences derived heterocycle activity profile; substituting with unsubstituted or shorter alkyl thiosemicarbazides may shift biological readouts and compromise SAR reproducibility.
Physicochemical properties (lipophilicity, solubility) differ substantially among N4-alkyl analogs; using a 4-methyl or 4-ethyl variant can alter reaction work-up, purification efficiency, and product partitioning behavior.
Steric hindrance at N4 position directly affects cyclization regioselectivity; switching to a less hindered analog may lead to different isomer ratios in 1,3,4-thiadiazole formation, requiring re-validation of synthetic routes.

Quantitative Acid-Catalyzed Cleavage for Directing Group Applications

N-(tert-butyl)hydrazinecarbothioamide acts as a highly specific temporary directing group due to its distinct lability under strong acidic conditions. When boiled with concentrated hydrochloric acid, 4-tert-butylthiosemicarbazide is cleaved almost quantitatively to yield unsubstituted thiosemicarbazide [1]. In direct contrast, isomeric 1-tert-butylthiosemicarbazides remain completely unaffected under identical treatment [1]. This differential stability allows the 4-tert-butyl group to dictate initial substitution patterns on the hydrazine backbone before being cleanly removed.

Evidence DimensionCleavage yield under boiling concentrated HCl
Target Compound Data~100% (almost quantitative conversion to thiosemicarbazide)
Comparator Or Baseline1-tert-butylthiosemicarbazides (0% cleavage / unaffected)
Quantified Difference~100% difference in cleavage susceptibility
ConditionsBoiling concentrated hydrochloric acid

Enables the procurement of this compound as a cleavable directing scaffold for synthesizing complex, regioselective thiosemicarbazide derivatives that cannot be synthesized directly.

Antiproliferative Activity
Cross-study comparable
N-phenyl analog ID50 two-fold lower than cisplatin (SW707, T47D); N-tert-butyl analog activity substantially lower (specific ID50 not reported for tert-butyl)
Reported SAR context: steric bulk reduces activity; supports use as low-activity control in thiadiazole screening.
Cell lines: SW707, T47D; reference cisplatin; Matysiak et al. (2006).

Sterically Driven Facilitation of Thermal Rearrangement

The steric bulk of the 4-tert-butyl group quantitatively lowers the thermal threshold required to rearrange intermediate 2-alkylthiosemicarbazides into their more stable 1-alkyl isomers [1]. For instance, 2-isobutyl-4-tert-butylthiosemicarbazide rearranges to the 1-derivative simply upon heating in boiling water (100 °C) for 6 hours [1]. In contrast, achieving a similar 2-to-1 rearrangement in the 4-phenyl analog (e.g., 2-benzyl-4-phenylthiosemicarbazide) requires heating to at least 130 °C [1].

Evidence DimensionTemperature required for 2-alkyl to 1-alkyl rearrangement
Target Compound Data100 °C (boiling water) for 6 hours
Comparator Or Baseline4-phenylthiosemicarbazide derivatives (requires 130 °C)
Quantified Difference30 °C reduction in required rearrangement temperature
ConditionsAqueous or neat thermal rearrangement conditions

Allows for milder, energy-efficient synthesis of 1-alkylthiosemicarbazides without requiring high-temperature conditions that could degrade sensitive functional groups.

Lipophilicity & Solubility
Class-level inference
XLogP3-AA 0.2 (tert-butyl) vs. -0.8 (unsubstituted); water-insoluble vs. water-soluble unsubstituted analog
Higher lipophilicity and water insolubility facilitate organic-phase synthesis and extraction.
Computed XLogP3-AA (PubChem); ambient solubility data.

Differentiated Solubility in Acidic Media for Nitrosation Workflows

Unlike simpler alkyl thiosemicarbazides, N-(tert-butyl)hydrazinecarbothioamide exhibits pronounced insolubility in dilute aqueous acids, which directly impacts downstream processing such as nitrosation to form 1,2,3,4-thiatriazoles[1]. While 4-propylthiosemicarbazide dissolves readily in 2 N hydrochloric acid for immediate homogeneous reaction with sodium nitrite, the 4-tert-butyl analog is almost completely insoluble under these conditions[1]. This requires process chemists to either implement prolonged heterogeneous stirring or substitute the solvent entirely (e.g., using glacial acetic acid) to maintain yields [1].

Evidence DimensionSolubility in 2 N HCl during nitrosation
Target Compound DataAlmost completely insoluble (requires extended stirring or acetic acid)
Comparator Or Baseline4-propylthiosemicarbazide (readily soluble)
Quantified DifferenceBinary solubility shift (soluble vs. insoluble) dictating workflow
Conditions2 N HCl at ice-cooled temperatures (0-5 °C)

Buyers must anticipate adjusting solvent systems and reaction times when substituting this bulky compound into standard aqueous heterocycle syntheses.

Steric Hindrance
Supporting evidence
Taft Es: tert-butyl ≈ -1.54; methyl ≈ -0.07; ~10–20× greater steric hindrance
Enables steric control in cyclization; distinct regioselectivity possible vs. smaller alkyl groups.
Literature Taft parameters; applied to thiadiazole formation.

Regioselective Synthesis of 1-Alkylthiosemicarbazides

Leveraging its ability to lower the thermal rearrangement barrier (100 °C vs 130 °C for phenyl analogs), this compound is a highly effective starting material for producing 1-substituted derivatives that are otherwise difficult to synthesize directly, allowing for milder process conditions [1].

Cleavable Directing Scaffold in Complex Ligand Design

Because the 4-tert-butyl group can be quantitatively cleaved in boiling concentrated HCl while leaving other moieties intact, it is perfectly suited for use as a temporary protecting/directing group during the multi-step synthesis of complex, unsubstituted thiosemicarbazide backbones [1].

Precursor for Sterically Hindered 1,2,3,4-Thiatriazoles

Utilizing its specific solubility profile, this compound is used in modified nitrosation workflows (often requiring extended stirring or acetic acid) to synthesize bulky 5-(tert-butylamino)-1,2,3,4-thiatriazoles, which are valuable as specialized agricultural or pharmaceutical intermediates with high steric shielding[2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Synthesis of sterically shielded 1,3,4-thiadiazole libraries
High steric hindrance at N4 position and enhanced lipophilicity
Steric exclusion in hydrophobic binding pockets; regioselectivity in cyclization
Low-activity control for antiproliferative SAR studies
N-tert-butyl substitution confers lower activity in thiadiazole series (vs. N-phenyl)
SAR validation; activity comparison with aryl-substituted analogs
Anhydrous organic-phase reactions
Water insolubility and organic solubility
Simplified extraction; compatibility with water-sensitive reagents

XLogP3

0.2

Wikipedia

N-tert-Butylhydrazinecarbothioamide

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